molecular formula C28H22O2 B13134971 [9,9'-Bianthracene]-9,9'(10H,10'H)-diol CAS No. 4393-30-0

[9,9'-Bianthracene]-9,9'(10H,10'H)-diol

Cat. No.: B13134971
CAS No.: 4393-30-0
M. Wt: 390.5 g/mol
InChI Key: HOYQGPPBWCCHOS-UHFFFAOYSA-N
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Description

9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol is a complex organic compound with the molecular formula C28H22O2. This compound is characterized by its unique structure, which includes two anthracene units connected by a central carbon-carbon bond, with hydroxyl groups attached to the 9 and 9’ positions. This structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol typically involves the reduction of 9,9’,10,10’-tetrahydro-9,9’-bianthryl. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of 9,9’,10,10’-tetrahydro-9,9’-bianthracene-9,9’-dione.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, which can affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    9,9’,10,10’-Tetrahydro-9,9’-bianthryl: A precursor in the synthesis of 9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol.

    Sennoside B: A related compound with similar structural features but different functional groups and biological activity.

Uniqueness

9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol is unique due to its specific hydroxylation pattern and the resulting chemical properties

Properties

CAS No.

4393-30-0

Molecular Formula

C28H22O2

Molecular Weight

390.5 g/mol

IUPAC Name

9-(9-hydroxy-10H-anthracen-9-yl)-10H-anthracen-9-ol

InChI

InChI=1S/C28H22O2/c29-27(23-13-5-1-9-19(23)17-20-10-2-6-14-24(20)27)28(30)25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-16,29-30H,17-18H2

InChI Key

HOYQGPPBWCCHOS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C31)(C4(C5=CC=CC=C5CC6=CC=CC=C64)O)O

Origin of Product

United States

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